Orbofiban acetate
Overview
Description
Orbofiban acetate is a small molecule drug that acts as an antagonist to the platelet glycoprotein IIb/IIIa receptor. This compound effectively inhibits platelet aggregation when administered orally. It was initially developed by Pfizer Inc. for the treatment of cardiovascular diseases, particularly for conditions such as unstable angina and myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of orbofiban acetate involves several key steps. One of the synthetic routes includes the condensation of a substituted benzamidine with beta-alanine ethyl ester and carbonyl diimidazole in pyridine to yield a substituted urea. This intermediate is then treated with hydroxylamine hydrochloride and triethylamine in ethyl acetate to afford the N-hydroxybenzamidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, amidation, and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Orbofiban acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Carbonyl diimidazole: Used in the condensation reaction.
Hydroxylamine hydrochloride: Used in the formation of N-hydroxybenzamidine.
Triethylamine: Used as a base in various reactions.
Major Products Formed
The major product formed from these reactions is this compound itself, which is a potent inhibitor of platelet aggregation .
Scientific Research Applications
Orbofiban acetate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its effects on platelet aggregation and cardiovascular health.
Medicine: Explored for its potential in treating acute coronary syndromes, including unstable angina and myocardial infarction
Industry: Utilized in the development of new antiplatelet therapies and cardiovascular drugs.
Mechanism of Action
Orbofiban acetate exerts its effects by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical processes in the development of cardiovascular diseases. The molecular targets involved include the glycoprotein IIb/IIIa receptor, which is an integrin found on the surface of platelets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to orbofiban acetate include:
Uniqueness
This compound is unique in its oral bioavailability and its specific inhibition of the glycoprotein IIb/IIIa receptor. Unlike some other glycoprotein IIb/IIIa inhibitors that require intravenous administration, this compound can be administered orally, making it more convenient for long-term use .
Conclusion
This compound is a significant compound in the field of cardiovascular medicine due to its potent antiplatelet activity and oral bioavailability
Properties
IUPAC Name |
acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHRWVBUJHJCLV-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167544 | |
Record name | Orbofiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163250-91-7 | |
Record name | Orbofiban acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163250-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orbofiban acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orbofiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORBOFIBAN ACETATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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